Cas no 2137952-28-2 (tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137952-28-2
- EN300-743275
- tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
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- Inchi: 1S/C15H24N4O2/c1-10-7-17-18(5)13(10)11-6-12(16)9-19(8-11)14(20)21-15(2,3)4/h6-7,12H,8-9,16H2,1-5H3
- InChI Key: LRYQMKZUWMCEQA-UHFFFAOYSA-N
- SMILES: O(C(N1CC(C2=C(C)C=NN2C)=CC(C1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 292.18992602g/mol
- Monoisotopic Mass: 292.18992602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 73.4Ų
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743275-0.05g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 0.05g |
$1750.0 | 2024-05-24 | |
| Enamine | EN300-743275-0.1g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 0.1g |
$1834.0 | 2024-05-24 | |
| Enamine | EN300-743275-0.25g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 0.25g |
$1917.0 | 2024-05-24 | |
| Enamine | EN300-743275-0.5g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 0.5g |
$2000.0 | 2024-05-24 | |
| Enamine | EN300-743275-1.0g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 1.0g |
$2083.0 | 2024-05-24 | |
| Enamine | EN300-743275-2.5g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 2.5g |
$4084.0 | 2024-05-24 | |
| Enamine | EN300-743275-5.0g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 5.0g |
$6043.0 | 2024-05-24 | |
| Enamine | EN300-743275-10.0g |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2137952-28-2 | 95% | 10.0g |
$8961.0 | 2024-05-24 |
tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Introduction to Tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2137952-28-2)
Tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate, identified by its CAS number 2137952-28-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its intricate molecular architecture, which includes a pyrazole ring fused with a tetrahydropyridine scaffold. The presence of multiple functional groups, such as amino and ester moieties, makes it a versatile candidate for further chemical manipulation and biological evaluation.
The structural features of tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate contribute to its potential utility in the development of novel therapeutic agents. Specifically, the pyrazole moiety is well-documented for its role in medicinal chemistry due to its ability to interact with various biological targets. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a dimethyl substituent at the 1-position of the pyrazole ring further enhances its pharmacological profile by modulating electronic and steric properties.
Additionally, the tetrahydropyridine core is another critical component of this compound that warrants closer examination. Tetrahydropyridines are commonly found in a wide range of pharmacologically active molecules, including antihistamines and antipsychotics. The presence of a tertiary amine group within the tetrahydropyridine ring suggests that this compound may exhibit significant bioactivity through interactions with neurotransmitter receptors or enzyme systems. The tert-butyl ester group at the carboxyl position not only provides a site for further derivatization but also influences the solubility and metabolic stability of the molecule.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs) as a means to modulate cellular processes and treat diseases. The unique structural framework of tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate positions it as a promising candidate for such applications. Specifically, the pyrazole and tetrahydropyridine moieties may serve as recognition elements that bind to specific PPIs involved in cancer progression or inflammatory responses. Preliminary computational studies have suggested that this compound could potentially disrupt key protein complexes implicated in these pathological conditions.
Moreover, the amino group at the 3-position offers an opportunity to explore covalent binding strategies with target proteins. Covalent inhibitors have emerged as a powerful tool in drug discovery due to their high affinity and prolonged duration of action. By forming stable covalent bonds with their targets, these inhibitors can effectively modulate protein function and provide therapeutic benefits. The structural versatility of tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate makes it an attractive scaffold for designing such covalent probes.
Recent advancements in biocatalysis and green chemistry have also highlighted the importance of sustainable synthetic methodologies in drug development. The synthesis of complex heterocyclic compounds like tert-butyl 3-amino-5-(1,4-dimethyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be achieved through multi-step organic transformations that often require hazardous reagents or generate significant waste. However, recent innovations in catalytic systems and flow chemistry have provided more environmentally friendly alternatives. For instance, transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the pyrazole and tetrahydropyridine moieties under mild conditions with minimal byproducts.
The pharmacokinetic properties of tert-butyl 3-amino-5-(1,4-dimethyl-lH-pyr azol -5 - yl)-l,2,3,6-tetra hydrop y rid ine-l-carbox y l ate are also critical considerations in its development as a potential therapeutic agent。 Factors such as solubility、 bioavailability、 metabolic stability,and excretion routes significantly influence its clinical efficacy and safety profile。 Computational modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to predict these properties before experimental validation。 These computational approaches not only save time but also provide valuable insights into optimizing the molecular structure for improved pharmacokinetics。
In conclusion, tert-butyl 3-amino -5-(l,4-dimethyl-lH-pyr azol -5 - yl)-l,2,3,6-tetra hydrop y rid ine-l-carbox y l ate (CAS No. 2137952 -28 -2) represents a structurally intriguing compound with significant potential in pharmaceutical research。 Its unique combination of functional groups and heterocyclic scaffolds positions it as a versatile tool for developing novel therapeutics targeting various diseases。 Ongoing research efforts are focused on elucidating its biological activity、 optimizing synthetic routes,and evaluating its pharmacokinetic profile。 As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in next-generation drug discovery initiatives。
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